molecular formula C22H17BrO2 B560255 K114 CAS No. 872201-12-2

K114

Cat. No.: B560255
CAS No.: 872201-12-2
M. Wt: 393.3 g/mol
InChI Key: OXPHQQMZTXMEGO-RJTULKDBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K114 involves the bromination of 2,5-bis-(4-hydroxy)styrylbenzene. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

K114 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Detection of Amyloid Aggregates

K114 has been extensively used for the detection of amyloid plaques and neurofibrillary tangles in both human and rodent brain tissues. A study demonstrated that modified this compound could label amyloid plaques within minutes, providing high contrast and resolution compared to conventional markers . The dual labeling technique using modified this compound alongside antibodies against hyperphosphorylated tau showed significant colocalization with neurofibrillary tangles, indicating its effectiveness in identifying complex protein aggregates .

Photophysical Studies

Research has highlighted the complex photophysical behavior of this compound when bound to amyloid structures. The dye's fluorescence intensity is influenced by factors such as pH and excitation power. For instance, exposure to high excitation power led to a permanent increase in fluorescence intensity and a spectral blue-shift, which could be exploited for improved detection methods in histological samples . These findings suggest that this compound can serve as a valuable tool for differentiating between various conformations of protein aggregates.

Drug Delivery Systems

This compound's properties have also been explored in drug delivery research. Its ability to bind tightly to amyloid fibrils allows it to be utilized as a tracer in drug delivery systems targeting neurodegenerative diseases. By modifying its chemical structure or binding affinity, researchers aim to enhance the efficacy of therapeutic agents delivered to specific sites within the brain .

Case Studies

Study Objective Findings
Complex Photophysical Properties of this compound To explore the photophysical behavior of this compound when bound to amyloidsDemonstrated how pH and excitation power affect fluorescence; potential for improved detection methods
Modified this compound Method To enhance staining techniques for amyloid plaques and tanglesAchieved rapid labeling with high contrast; significant colocalization with phosphorylated tau
Application in Drug Delivery To evaluate this compound's role as a tracer in drug delivery systemsSuggested modifications could improve therapeutic targeting in neurodegenerative disease treatments

Comparison with Similar Compounds

K114 is unique in its minimal fluorescence in aqueous buffers and its bright fluorescence upon binding to amyloid fibrils. Similar compounds include:

This compound stands out due to its high specificity and sensitivity for amyloid fibrils, making it a valuable tool in amyloid research and diagnostics.

Biological Activity

K114 is a potent fluorescent probe specifically designed for the detection of amyloid fibrils, particularly those associated with neurodegenerative diseases like Alzheimer's. This article explores the biological activity of this compound, focusing on its photophysical properties, applications in research, and relevant case studies.

Overview of this compound

This compound, also known as (trans-trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene, has gained attention for its ability to selectively bind to amyloid fibrils. Its effective concentration (EC50) ranges from 20 to 30 nM , making it a highly sensitive tool for amyloid detection in various biological contexts .

Photophysical Properties

The unique photophysical characteristics of this compound are crucial for its function as a fluorescent probe:

  • Fluorescence Behavior : this compound exhibits minimal fluorescence in aqueous solutions but fluoresces brightly when bound to amyloid fibrils. The fluorescence is pH-dependent, with excitation and emission maxima shifting based on the pH level:
    • At pH 8.5 : Excitation at 370 nm , emission at 450 nm .
    • At pH 10.5 : Excitation at 395 nm , emission at 520 nm .

This property allows researchers to use this compound in various microscopy techniques, including fluorescence and confocal microscopy.

Applications in Research

This compound has been utilized in several studies focused on amyloid fibril detection:

  • Detection of Amyloid Fibrils : this compound's primary application is in the detection of amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. The probe's ability to differentiate between various protein aggregates enhances its utility in neurobiological research .
  • Mechanistic Studies : Research has demonstrated that this compound can be used to study the mechanisms underlying amyloid fibrillogenesis. For instance, LeVine et al. (2005) explored how Aβ(1-40) fibrils induce fluorescence in this compound, providing insights into the interactions between the probe and amyloid structures .
  • Complex Photophysical Studies : Stepanchuk et al. (2021) highlighted the complex photophysical properties of this compound, emphasizing its versatility as a fluorescent probe for detecting different types of protein aggregates beyond just amyloids .

Case Study 1: Amyloid Detection in Alzheimer’s Models

In a study published by Stepanchuk et al., this compound was employed to visualize amyloid plaques in transgenic mouse models of Alzheimer’s disease. The researchers reported that this compound effectively labeled amyloid deposits, allowing for detailed imaging and quantification of plaque burden in brain tissues.

Case Study 2: Differentiation of Protein Aggregates

Another significant application involved using this compound to distinguish between various types of protein aggregates, including tau and alpha-synuclein fibrils. This differentiation is crucial for understanding the pathophysiology of different neurodegenerative diseases. The study demonstrated that this compound could selectively bind to these aggregates, providing a reliable method for their identification .

Properties

IUPAC Name

4-[(E)-2-[3-bromo-4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrO2/c23-22-15-18(2-1-16-5-11-20(24)12-6-16)4-10-19(22)9-3-17-7-13-21(25)14-8-17/h1-15,24-25H/b2-1+,9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPHQQMZTXMEGO-RJTULKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)C=CC3=CC=C(C=C3)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)/C=C/C3=CC=C(C=C3)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017556
Record name (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872201-12-2
Record name (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-1-Bromo-2,5-bis-(4-hydroxy)styrylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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